molecular formula C21H17ClOS B12641116 3-(2-Chlorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one CAS No. 919794-94-8

3-(2-Chlorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one

Cat. No.: B12641116
CAS No.: 919794-94-8
M. Wt: 352.9 g/mol
InChI Key: LCJJHROMIXPVGH-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one is an organic compound with a complex structure that includes a chlorophenyl group, a phenyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with thiophenol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetophenone to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chlorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

919794-94-8

Molecular Formula

C21H17ClOS

Molecular Weight

352.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-1-phenyl-3-phenylsulfanylpropan-1-one

InChI

InChI=1S/C21H17ClOS/c22-19-14-8-7-13-18(19)21(24-17-11-5-2-6-12-17)15-20(23)16-9-3-1-4-10-16/h1-14,21H,15H2

InChI Key

LCJJHROMIXPVGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2Cl)SC3=CC=CC=C3

Origin of Product

United States

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